4-Bromothiophene-3-carboxamide 4-Bromothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 100245-61-2
VCID: VC7861689
InChI: InChI=1S/C5H4BrNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8)
SMILES: C1=C(C(=CS1)Br)C(=O)N
Molecular Formula: C5H4BrNOS
Molecular Weight: 206.06 g/mol

4-Bromothiophene-3-carboxamide

CAS No.: 100245-61-2

Cat. No.: VC7861689

Molecular Formula: C5H4BrNOS

Molecular Weight: 206.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromothiophene-3-carboxamide - 100245-61-2

Specification

CAS No. 100245-61-2
Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
IUPAC Name 4-bromothiophene-3-carboxamide
Standard InChI InChI=1S/C5H4BrNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8)
Standard InChI Key BMZBDWPOBVGKSU-UHFFFAOYSA-N
SMILES C1=C(C(=CS1)Br)C(=O)N
Canonical SMILES C1=C(C(=CS1)Br)C(=O)N

Introduction

Structural Characteristics

The molecular architecture of 4-bromothiophene-3-carboxamide is defined by a five-membered thiophene ring system. The bromine atom occupies the 4-position, while the carboxamide group (CONH2-\text{CONH}_2) is situated at the 3-position. This arrangement creates distinct electronic and steric environments that influence reactivity. The SMILES notation C1=C(C(=CS1)Br)C(=O)N\text{C1=C(C(=CS1)Br)C(=O)N} and InChIKey BMZBDWPOBVGKSU-UHFFFAOYSA-N\text{BMZBDWPOBVGKSU-UHFFFAOYSA-N} provide unambiguous identifiers for this compound .

Key structural features include:

  • Aromatic Thiophene Core: The sulfur atom in the ring contributes to electron delocalization, stabilizing the structure.

  • Bromine Substituent: A heavy halogen atom that enhances electrophilic substitution reactivity at adjacent positions.

  • Carboxamide Functional Group: Introduces hydrogen-bonding capabilities and modulates solubility.

Comparative analysis with positional isomers, such as 3-bromothiophene-2-carboxamide, reveals significant differences in electronic effects. The 4-bromo substitution minimizes steric hindrance compared to ortho-substituted analogs, facilitating regioselective reactions .

Physical and Chemical Properties

Molecular and Spectroscopic Data

  • Molecular Formula: C5H4BrNOS\text{C}_5\text{H}_4\text{BrNOS}

  • Molecular Weight: 205.05 g/mol

  • Predicted Collision Cross Sections (CCS):

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.92698127.1
[M+Na]⁺227.90892128.1
[M+NH₄]⁺222.95352132.4
[M+K]⁺243.88286129.5
[M-H]⁻203.91242127.4

These CCS values, derived from ion mobility spectrometry predictions, aid in compound identification during mass spectrometric analysis .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the carboxamide group. Limited solubility in water (logP1.8\log P \approx 1.8).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.

Chemical Reactivity

The compound participates in reactions characteristic of both its bromine and carboxamide substituents:

Nucleophilic Aromatic Substitution

The bromine atom acts as a leaving group in reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with pyrrolidine in the presence of Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 facilitates Suzuki-Miyaura coupling to form biaryl derivatives.

Carboxamide Transformations

  • Hydrolysis: Under acidic conditions, the carboxamide converts back to the carboxylic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxamide to a primary amine.

Applications in Drug Development

This compound serves as a building block for:

  • Antiviral Agents: Analogous to hybrid inhibitors targeting norovirus replication .

  • Kinase Inhibitors: The carboxamide moiety mimics ATP-binding motifs in kinase active sites.

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanistic Studies: Elucidate targets in viral or cancer pathways.

  • Synthetic Optimization: Develop scalable, green chemistry routes.

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